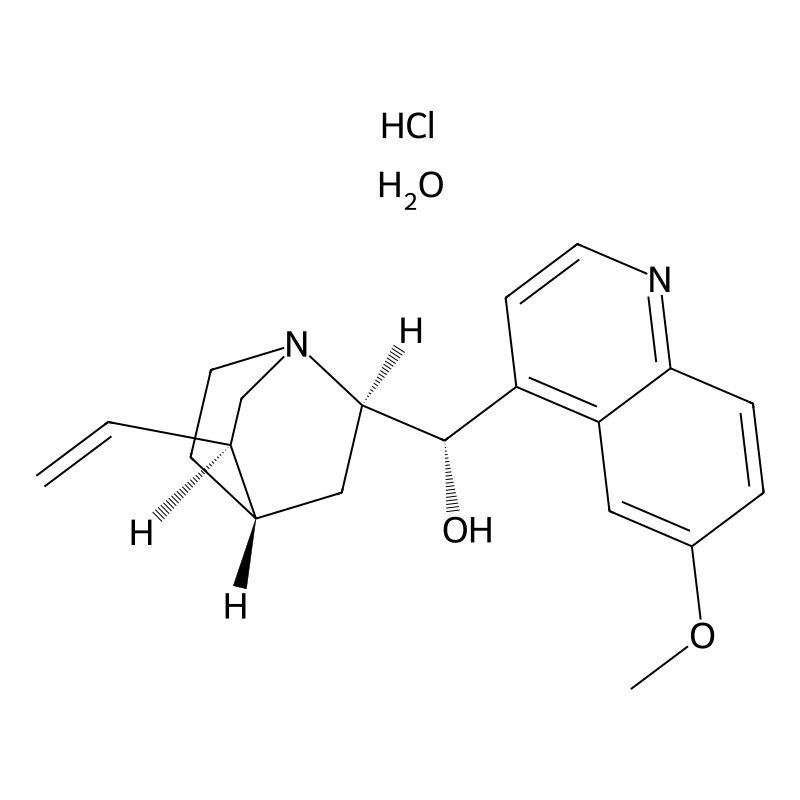

Quinidine hydrochloride monohydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Isomeric SMILES

KCa Channels and Smooth Muscle Contractility:

Quinidine hydrochloride monohydrate acts as a blocker of specific potassium channels, particularly KCa3.1 (IK channels) and KCa5.1 (SK channels) []. These channels play a crucial role in regulating the electrical activity and contractility of smooth muscle cells. Studies utilize Quinidine hydrochloride monohydrate to inhibit these channels, helping researchers understand the mechanisms underlying smooth muscle function in various organs like blood vessels, gastrointestinal tract, and airways [].

Probing Channel Mutations and Disease:

Mutations in KCa channel genes can contribute to various diseases. Quinidine hydrochloride monohydrate serves as a research tool to investigate the functional consequences of these mutations. By studying how the drug interacts with mutated channels compared to wild-type channels, researchers can gain insights into how these mutations affect channel function and potentially contribute to diseases []. For instance, a study showed that Quinidine hydrochloride monohydrate exhibited a higher potency in blocking a mutated form of the KCa5.1 channel (F304Y) compared to the wild-type channel, suggesting this mutation might alter channel sensitivity to drugs [].

Investigating Cardiac Electrophysiology:

At high concentrations, Quinidine hydrochloride monohydrate can also interact with cardiac ion channels. Historically, it was even used as a clinical antiarrhythmic drug. However, in research settings, it can be employed to study cardiac electrophysiology and understand how drugs or specific channel modulations affect heart rhythm [].

Quinidine hydrochloride monohydrate is a derivative of quinine, classified as an antiarrhythmic agent and antimalarial drug. Its chemical formula is CHClNO and it exists as a monohydrate. Quinidine acts primarily by blocking sodium channels and potassium channels, which prolongs the action potential duration in cardiac tissues, making it useful for treating certain types of arrhythmias. Additionally, it exhibits activity against malaria, particularly against Plasmodium vivax and P. malariae .

Quinidine hydrochloride monohydrate acts as a Class I antiarrhythmic agent. It works by blocking voltage-gated potassium channels in the heart, thereby prolonging the action potential duration and reducing the electrical excitability of cardiac muscle cells []. This helps to regulate irregular heartbeats (arrhythmias).

Quinidine hydrochloride monohydrate can have several side effects, including gastrointestinal upset, hypotension (low blood pressure), and cinchonism (a syndrome with tinnitus, hearing loss, and dizziness) []. In severe cases, it can cause potentially life-threatening arrhythmias. Due to the availability of safer and more effective antiarrhythmic medications, quinidine use has significantly decreased in clinical practice.

Safety Precautions:

- Acid-Base Reactions: Quinidine can react with acids to form salts, such as quinidine hydrochloride.

- Oxidation-Reduction Reactions: Quinidine may be oxidized to form quinone derivatives or reduced in the presence of reducing agents.

- Alkylation: It can participate in alkylation reactions, modifying its structure and potentially altering its biological activity .

Quinidine hydrochloride monohydrate exhibits significant biological activity:

- Antiarrhythmic Properties: It primarily affects cardiac tissues by inhibiting sodium channels and potassium currents, leading to a prolonged refractory period and stabilization of cardiac rhythms .

- Antimalarial Activity: The compound acts as an intra-erythrocytic schizonticide, disrupting the life cycle of malaria parasites within red blood cells .

- Side Effects: Potential side effects include gastrointestinal disturbances, skin reactions, and proarrhythmic effects, which limit its use in certain patients .

The synthesis of quinidine hydrochloride monohydrate typically involves the following steps:

- Extraction from Quinine: Quinine is extracted from the bark of the Cinchona tree.

- Chemical Modification: The extraction undergoes several chemical transformations, including methylation and hydrolysis.

- Formation of Hydrochloride Salt: The resulting compound is treated with hydrochloric acid to form quinidine hydrochloride.

- Crystallization: The final product is crystallized from water to obtain the monohydrate form .

Quinidine hydrochloride monohydrate has notable interactions with other drugs:

- Increased Risk of Arrhythmias: Co-administration with drugs that also affect cardiac conduction can increase the risk of arrhythmias.

- Metabolic Interactions: Quinidine is metabolized by cytochrome P450 enzymes, particularly CYP3A4; thus, drugs that inhibit or induce this enzyme can significantly alter quinidine levels .

- Electrolyte Imbalances: It can interact with medications affecting electrolyte levels, necessitating careful monitoring during concurrent use .

Several compounds share similarities with quinidine hydrochloride monohydrate in terms of structure and function. Here are some notable comparisons:

| Compound Name | Chemical Formula | Primary Use | Unique Features |

|---|---|---|---|

| Quinine | CHNO | Antimalarial | Natural product; less potent antiarrhythmic effect |

| Disopyramide | CHNO | Antiarrhythmic | More selective for sodium channels; fewer side effects |

| Procainamide | CHNO | Antiarrhythmic | Less potent than quinidine; different metabolic pathway |

| Lidocaine | CHNO | Local anesthetic/antiarrhythmic | Fast acting; primarily used for local anesthesia |

Quinidine hydrochloride monohydrate stands out due to its dual role as both an antiarrhythmic agent and an antimalarial drug, making it unique among similar compounds .

Industrial synthesis of quinidine hydrochloride monohydrate employs several distinct approaches, each with specific advantages and limitations for large-scale production [1] [2] [3]. The most prevalent industrial method involves conversion of quinine sulfate dihydrate through a carefully controlled alkalization process followed by hydrochloride salt formation and crystallization. This pathway achieves yields of 110-115% when calculated on a quinine basis, demonstrating exceptional efficiency in the conversion process [1].

The quinine sulfate conversion process begins with dissolution of quinine sulfate dihydrate in water at a mass ratio of 1:30 to 1:50, followed by pH adjustment to 4.0-5.0 using diluted hydrochloric acid [1]. The solution is heated to 60-70°C and treated with sodium hydroxide solution to achieve a pH of 9.0-10.0, resulting in precipitation of free quinine base. After filtration and washing to achieve neutral pH, the quinine base is dried at 60-70°C for 3-4 hours [1] [3].

The subsequent hydrochloride formation involves dispersing the purified quinine base in alcoholic solvents such as ethanol, methanol, or propanol, followed by addition of hydrochloric acid or hydrogen chloride gas in stoichiometric amounts [1]. The crystallization process utilizes insoluble solvents such as ethyl acetate or acetone at reflux temperatures of 65-75°C, followed by rapid cooling to promote crystallization [1].

Alternative industrial approaches include direct oxidation-reduction pathways that convert quinine to quinidine through intermediate quinidinone formation [4]. This method employs oxidation of quinine base followed by selective reduction, achieving yields of 81-90% with purity levels exceeding 97% [4]. The process requires careful control of reaction conditions, particularly temperature management during the reduction step to prevent formation of unwanted stereoisomers [4].

Biotechnological production represents an emerging approach utilizing fungal endophytes isolated from cinchona plants [5]. Fusarium solani has demonstrated particular promise, producing quinidine concentrations up to 9.3-fold higher than control conditions when cultured in potato dextrose broth medium at pH 6.2 under continuous light illumination [5]. This biological approach offers environmental advantages and potential cost reductions compared to traditional chemical synthesis methods [5].

Precursor Conversion Strategies

The conversion of quinine sulfate to quinidine represents a critical transformation in pharmaceutical manufacturing, requiring precise control of stereochemical configurations to ensure therapeutic efficacy [6] [7]. The process involves several key chemical transformations that must be carefully managed to achieve optimal yields and purity levels.

The primary precursor conversion strategy employs a systematic approach beginning with liberation of free quinine base from its sulfate salt [1]. This process requires careful pH management to prevent degradation of the alkaloid structure while ensuring complete conversion. The optimal pH range of 9.0-10.0 facilitates quantitative precipitation of the free base while minimizing formation of unwanted byproducts [1].

Stereochemical considerations play a crucial role in precursor conversion strategies. The conversion from quinine to quinidine involves inversion of configuration at specific chiral centers, requiring careful selection of reaction conditions and catalysts [8]. Recent advances in organocatalytic approaches have demonstrated the potential for highly enantioselective transformations, achieving enantiomeric excesses exceeding 99% in model systems [8].

The oxidation-reduction sequence represents an alternative precursor conversion strategy that offers advantages in terms of stereochemical control [4]. The initial oxidation of quinine to quinidinone provides an opportunity for subsequent stereoselective reduction to yield the desired quinidine configuration. This approach requires careful selection of oxidizing and reducing agents to ensure selective transformation while maintaining the integrity of the quinuclidine ring system [4].

Advanced synthetic methodologies have explored the use of local desymmetrization approaches for quinidine synthesis [9]. These strategies employ symmetrical precursors that undergo selective functionalization to generate the required stereochemical complexity. The approach offers advantages in terms of synthetic efficiency and stereochemical control, although it requires sophisticated catalyst systems and reaction optimization [9].

Enzymatic conversion strategies represent a promising area of development for precursor transformations [10] [11]. Recent research has identified specific enzymes involved in quinidine biosynthesis, including medium-chain alcohol dehydrogenases and methyltransferases that facilitate key transformations in the biosynthetic pathway [10]. These enzymatic approaches offer potential advantages in terms of selectivity and environmental compatibility [10].

Cocrystal Formation and Stabilization

Cocrystal formation represents a sophisticated approach to enhancing the physicochemical properties of quinidine hydrochloride monohydrate through crystal engineering principles [12] [13] [14]. The formation of pharmaceutical cocrystals involves the combination of the active pharmaceutical ingredient with suitable coformers through non-covalent interactions, resulting in crystalline materials with modified properties while maintaining the therapeutic activity of the drug substance [12].

The quinidine-methylparaben cocrystal system demonstrates exceptional promise for pharmaceutical applications, particularly in oncological therapeutics [14]. This cocrystal exhibits a well-defined 1:1 stoichiometry and demonstrates enhanced stability compared to the individual components. The formation process employs solvent-drop grinding methodology using acetone as the processing solvent, which has proven most effective among various crystallization approaches including slow evaporation and rotary evaporation methods [14].

Structural characterization of quinidine cocrystals reveals the importance of hydrogen bonding interactions in stabilizing the cocrystal lattice [14]. The quinidine molecule provides multiple hydrogen bonding sites through its quinoline aromatic ring, quinuclidine nitrogen atom, and methylene alcohol group. The interaction with methylparaben occurs through coordination with the tertiary nitrogen atom, facilitated by the electron-donating hydroxyl group and electron-accepting carbonyl group of the coformer [14].

The stabilization mechanisms in quinidine cocrystals involve several key factors that determine the thermodynamic and kinetic stability of the resulting crystalline phases [12] [13]. Solution stability represents a critical parameter, as cocrystal dissociation can occur in aqueous environments depending on the relative solubilities of the cocrystal components. Research has demonstrated that cocrystals formed with coformers having aqueous solubilities below 10 milligrams per milliliter generally exhibit superior solution stability [15].

Thermal stability considerations are equally important for pharmaceutical cocrystals of quinidine [13]. The cocrystal systems must maintain structural integrity under typical pharmaceutical processing conditions, including elevated temperatures during manufacturing and storage. Studies have shown that properly designed quinidine cocrystals can exhibit enhanced thermal stability compared to the parent compound, with some systems showing no detectable degradation at temperatures up to 60°C [13].

The selection of appropriate coformers for quinidine cocrystal formation requires consideration of several factors including molecular complementarity, hydrogen bonding capacity, and regulatory acceptability [12]. Generally recognized as safe coformers such as organic acids, amino acids, and pharmaceutical excipients provide viable options for cocrystal development. The coformer must possess functional groups capable of forming strong intermolecular interactions with quinidine while maintaining appropriate physicochemical properties for pharmaceutical applications [12].

Crystallization Techniques and Yield Optimization

Crystallization represents the critical final step in quinidine hydrochloride monohydrate production, directly impacting both yield and product quality [16] [1] [17]. The optimization of crystallization processes requires careful consideration of multiple parameters including supersaturation levels, temperature control, solvent selection, and nucleation management to achieve optimal outcomes [16].

Temperature control emerges as a fundamental parameter in quinidine crystallization optimization [1]. The optimal crystallization temperature range of 4-8°C provides the necessary driving force for nucleation while allowing sufficient time for crystal growth and maturation. Higher temperatures can lead to increased solubility and reduced yields, while lower temperatures may result in rapid nucleation with poor crystal quality [1]. The cooling rate represents an additional critical parameter, with optimal rates of 0.5°C per minute providing the best balance between nucleation control and crystal growth [16].

Solvent system selection significantly influences both crystallization yield and product purity [1]. The ethanol-water system in an 80:20 ratio has demonstrated superior performance for quinidine hydrochloride crystallization, providing optimal solubility characteristics and crystal habit formation. The addition of anti-solvents such as ethyl acetate or acetone under controlled conditions can enhance precipitation efficiency and improve crystal morphology [1].

Supersaturation management represents a critical aspect of yield optimization in quinidine crystallization [16] [17]. Optimal supersaturation levels of 1.2 to 1.5 provide sufficient driving force for crystallization while preventing excessive nucleation that can lead to poor crystal quality. The achievement of controlled supersaturation requires careful monitoring of solution concentration and temperature profiles throughout the crystallization process [16].

Seeded crystallization techniques offer significant advantages for controlling nucleation and improving product consistency [16]. The addition of seed crystals of appropriate size and quality can eliminate the induction period and provide better control over crystal size distribution. Seed loading levels of 0.1 to 1.0 weight percent typically provide optimal results, although the specific requirements may vary depending on the crystallization system and desired product specifications [16].

Process analytical technology applications have revolutionized quinidine crystallization optimization through real-time monitoring and control capabilities [16]. Focused beam reflectance measurement systems provide valuable information about particle size distribution and crystallization kinetics, enabling optimization of process parameters for maximum yield and quality. Ultraviolet-visible spectroscopy can monitor solution concentration changes during crystallization, providing data for supersaturation control and endpoint determination [16].

The crystallization environment also plays a crucial role in determining product quality and yield [17]. Factors such as agitation intensity, vessel geometry, and atmospheric conditions can significantly impact crystallization outcomes. Gentle agitation sufficient to maintain homogeneous conditions while avoiding crystal breakage typically provides optimal results. The exclusion of moisture and other impurities from the crystallization environment is essential for achieving high-purity products [17].

Advanced crystallization techniques such as continuous crystallization offer potential advantages for large-scale quinidine production [18]. These approaches can provide improved process control, reduced batch-to-batch variability, and enhanced overall efficiency compared to traditional batch crystallization methods. However, the implementation of continuous crystallization requires sophisticated process control systems and careful optimization of residence time distribution and mixing characteristics [18].

The optimization of quinidine crystallization processes requires integration of all critical parameters to achieve maximum yield while maintaining product quality specifications. Systematic approaches employing design of experiments methodologies can identify optimal operating conditions and parameter interactions. The resulting optimized processes typically achieve yields exceeding 95% while maintaining purity levels above 98%, meeting stringent pharmaceutical quality requirements [16] [1].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Quinidine hydrochloride monohydrate